6-(4-Methyl-1,3-oxazol-2-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-METHYL-2-[3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE is a heterocyclic compound that combines multiple functional groups, including a triazole, thiadiazole, and oxazole ring. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-[3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
4-METHYL-2-[3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-METHYL-2-[3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.
1,3,4-Thiadiazole derivatives: These compounds are also studied for their antimicrobial and anticancer activities.
Uniqueness
What sets 4-METHYL-2-[3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C11H7N5OS2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-methyl-2-(3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,3-oxazole |
InChI |
InChI=1S/C11H7N5OS2/c1-6-4-17-9(12-6)10-15-16-8(7-2-3-18-5-7)13-14-11(16)19-10/h2-5H,1H3 |
InChI Key |
SPGHVDMPCSZERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C2=NN3C(=NN=C3S2)C4=CSC=C4 |
Origin of Product |
United States |
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